molecular formula C9H13NO3 B1520398 2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid CAS No. 1240528-03-3

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid

Cat. No.: B1520398
CAS No.: 1240528-03-3
M. Wt: 183.2 g/mol
InChI Key: NHKXIOWGLNGOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is a compound of interest due to its potential biological activities. It is structurally related to various heterocyclic compounds that exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring, which is known for its role in biological activity. The presence of the dimethyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Research indicates that derivatives of oxazole compounds can inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes like pantothenate synthetase, which is crucial for bacterial cell wall synthesis .
  • Antiviral Properties :
    • Compounds with similar structures have shown antiviral activity against viruses such as tobacco mosaic virus and herpes simplex virus (HSV). These activities are attributed to their ability to interfere with viral replication processes .
  • Anti-inflammatory Effects :
    • Some studies suggest that oxazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in cellular models .

Antimicrobial Efficacy

A study conducted on various isoxazole derivatives demonstrated that compounds structurally related to this compound showed significant binding affinity towards pantothenate synthetase. This binding was correlated with their antimicrobial potency against Mycobacterium tuberculosis .

CompoundTarget EnzymeInhibition (%)Reference
M1Pantothenate Synthetase85%
M2Pantothenate Synthetase78%

Antiviral Activity

In another investigation, derivatives were tested for their ability to inhibit viral replication. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against HSV and tobacco mosaic virus .

CompoundVirus TypeIC50 (µM)Reference
Compound ATobacco Mosaic Virus25
Compound BHerpes Simplex Virus30

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption of membrane integrity.
  • Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of cytokine production in immune cells.

Scientific Research Applications

Medicinal Chemistry

2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid has been explored for its potential therapeutic applications:

  • Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's disease. Its structural analogs have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in cognitive disorders.
  • Anticancer Activity : The compound's derivatives have been investigated for their anticancer properties. For instance, related oxazole compounds have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar activities .

Biochemical Research

In biochemical studies, this compound serves as a valuable probe for understanding enzyme activity and metabolic pathways:

  • Enzyme Inhibition Studies : The oxazole moiety allows the compound to interact with specific enzymes involved in metabolic processes. Research indicates that it can inhibit certain enzymes linked to cancer progression and metabolic disorders.

Synthetic Organic Chemistry

The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds:

  • Synthesis of Analog Compounds : this compound can undergo various chemical reactions such as esterification and nucleophilic substitutions. These reactions facilitate the development of new chemical entities with potential biological activities .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of related oxazole compounds on neuronal cell lines. The results indicated that these compounds could protect against oxidative stress-induced apoptosis, highlighting their potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of structurally similar compounds against human leukemia cell lines revealed that certain derivatives exhibited significant growth inhibition at low concentrations. This suggests that this compound could be developed into a therapeutic agent against specific cancers .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential neuroprotective effects; anticancer activityModulates neurotransmitter systems; selective cytotoxicity against cancer cells
Biochemical ResearchServes as a biochemical probe for enzyme activityInhibits enzymes linked to cancer progression
Synthetic ChemistryIntermediate for synthesizing new heterocyclic compoundsUndergoes esterification and nucleophilic substitutions

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7(9(11)12)8-5(2)10-13-6(8)3/h7H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKXIOWGLNGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Reactant of Route 4
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Reactant of Route 6
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.